3-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide
Overview
Description
3-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide is an organic compound with the molecular formula C14H19NO3 It is a benzamide derivative featuring an ethoxy group and a tetrahydrofuran-2-ylmethyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves the reaction of 3-ethoxybenzoic acid with tetrahydrofuran-2-ylmethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-carboxy-N-(tetrahydrofuran-2-ylmethyl)benzamide.
Reduction: Formation of 3-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. The tetrahydrofuran-2-ylmethyl group can enhance the compound’s binding affinity and specificity, while the ethoxy group can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide
- 4-methoxy-N-(2,2,2-trichloro-1-(tetrahydrofuran-2-ylmethyl)amino)ethylbenzamide
- 2-phenyl-N-(tetrahydrofuran-2-ylmethyl)cyclopropanecarboxamide
Uniqueness
3-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide is unique due to the presence of both an ethoxy group and a tetrahydrofuran-2-ylmethyl group. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research applications. Its structural features allow for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with potential biological and industrial significance.
Properties
IUPAC Name |
3-ethoxy-N-(oxolan-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-2-17-12-6-3-5-11(9-12)14(16)15-10-13-7-4-8-18-13/h3,5-6,9,13H,2,4,7-8,10H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNADQFDUUBZQAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NCC2CCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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